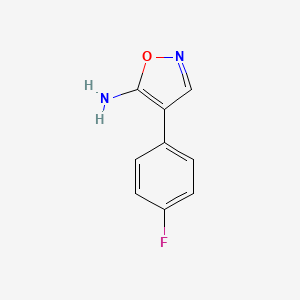

4-(4-Fluorophenyl)isoxazol-5-amine

Description

BenchChem offers high-quality 4-(4-Fluorophenyl)isoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)isoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLJZWKEWDVHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(ON=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625641 | |

| Record name | 4-(4-Fluorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-91-9 | |

| Record name | 4-(4-Fluorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluorophenyl)isoxazol-5-amine

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the synthesis, biological activity, and mechanism of action of 4-(4-Fluorophenyl)isoxazol-5-amine. This guide provides a comprehensive overview based on the chemistry of the isoxazole scaffold and data on closely related structural isomers. The experimental protocols and potential biological activities described herein are therefore predictive and intended for research and development purposes.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities.[1][2][3][4][5] The isoxazole core is present in numerous FDA-approved drugs and serves as a valuable pharmacophore in the design of novel therapeutic agents.[1][5] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups contribute to its prevalence in drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2][3][6][7]

Physicochemical Properties of Phenylisoxazole Amines

While specific data for 4-(4-Fluorophenyl)isoxazol-5-amine is scarce, the general properties of related aminophenylisoxazole isomers can provide some insight. These compounds are typically crystalline solids with moderate to good solubility in organic solvents. The presence of the fluorophenyl group can enhance properties such as metabolic stability and membrane permeability.

Table 1: Physicochemical Data for a Related Isomer: 3-(4-Fluorophenyl)isoxazol-5-amine

| Property | Value | Reference |

| Molecular Formula | C₉H₇FN₂O | Chem-Impex |

| Molecular Weight | 178.17 g/mol | Chem-Impex |

| Melting Point | 100 - 104 °C | Chem-Impex |

| Appearance | White crystalline solid | Chem-Impex |

Synthesis of 4-(4-Fluorophenyl)isoxazol-5-amine: A Proposed Method

Proposed Experimental Protocol

Reaction Scheme:

(4-Fluorophenyl)acetonitrile → α-formyl-(4-Fluorophenyl)acetonitrile → 4-(4-Fluorophenyl)isoxazol-5-amine

Step 1: Formylation of (4-Fluorophenyl)acetonitrile

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add (4-Fluorophenyl)acetonitrile (1 equivalent) dropwise at 0 °C.

-

After stirring for 30 minutes, add ethyl formate (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and acidify with dilute HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-formyl-(4-Fluorophenyl)acetonitrile.

Step 2: Cyclization to form 4-(4-Fluorophenyl)isoxazol-5-amine

-

Dissolve the crude α-formyl-(4-Fluorophenyl)acetonitrile in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(4-Fluorophenyl)isoxazol-5-amine.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 4-(4-Fluorophenyl)isoxazol-5-amine.

Potential Biological Activities and Mechanism of Action

While no specific biological data for 4-(4-Fluorophenyl)isoxazol-5-amine has been found, the broader family of isoxazole derivatives exhibits a wide range of pharmacological activities.[1][2][8] These include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4]

The biological activity of isoxazoles is highly dependent on the substitution pattern around the core ring. For instance, some isoxazole derivatives are known to act as inhibitors of enzymes such as cyclooxygenase (COX) and protein kinases, or as modulators of various receptors.

Given the structural similarity to other biologically active molecules, 4-(4-Fluorophenyl)isoxazol-5-amine could be a candidate for screening in various therapeutic areas. A logical first step would be to investigate its potential as an anticancer or anti-inflammatory agent, as these are common activities for this class of compounds.

Proposed Biological Screening Workflow

The following diagram outlines a potential workflow for the initial biological evaluation of 4-(4-Fluorophenyl)isoxazol-5-amine. This workflow is hypothetical due to the absence of specific data for this compound.

Caption: Hypothetical biological screening workflow for a novel isoxazole derivative.

Conclusion

4-(4-Fluorophenyl)isoxazol-5-amine is a molecule of interest due to its isoxazole core, a well-established pharmacophore in medicinal chemistry. While specific data for this compound is lacking in the public domain, this guide provides a framework for its potential synthesis and biological evaluation based on the known chemistry and pharmacology of related isoxazole derivatives. Further research is warranted to synthesize this compound and explore its therapeutic potential. The proposed synthetic route and screening workflow offer a starting point for researchers and drug development professionals interested in this and related molecules.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. espublisher.com [espublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(4-Fluorophenyl)isoxazol-5-amine: Structure and Properties

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their incorporation into numerous therapeutic agents. This guide focuses on the specific isomer, 4-(4-Fluorophenyl)isoxazol-5-amine, providing a comprehensive overview of its structure, and a discussion of its anticipated properties and potential biological significance based on related compounds. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Basic Information

4-(4-Fluorophenyl)isoxazol-5-amine is a substituted isoxazole with a fluorophenyl group at the 4-position and an amine group at the 5-position. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for medicinal chemistry studies.

Table 1: General Information for 4-(4-Fluorophenyl)isoxazol-5-amine

| Property | Value |

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.16 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C2=C(ON=C2)N)F |

| InChI Key | CQLJZWKEWDVHRN-UHFFFAOYSA-N |

| CAS Number | Not readily available |

Physicochemical Properties (Predicted)

Specific experimental data for the physicochemical properties of 4-(4-Fluorophenyl)isoxazol-5-amine are not available. The following table presents predicted values and data from isomeric compounds to provide an estimation of its characteristics. For comparison, the melting point of the isomeric 3-amino-5-(4-fluorophenyl)isoxazole is reported to be in the range of 127-132 °C.

Table 2: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value |

| Melting Point (°C) | Data not available |

| Boiling Point (°C) | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

| LogP | Data not available |

Synthesis and Characterization (General Methodologies)

A specific, detailed experimental protocol for the synthesis of 4-(4-Fluorophenyl)isoxazol-5-amine is not documented in readily accessible scientific literature. However, the synthesis of 4-aryl-5-aminoisoxazoles can generally be approached through several synthetic strategies.

General Synthetic Approach

A plausible synthetic route could involve the construction of the isoxazole ring from appropriate precursors. One common method for synthesizing 5-aminoisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine. For the synthesis of a 4-substituted-5-aminoisoxazole, a potential precursor would be an α-aryl-β-ketonitrile.

dot

Caption: Generalized workflow for the potential synthesis of 4-(4-Fluorophenyl)isoxazol-5-amine.

Hypothetical Experimental Protocol

Materials:

-

α-(4-Fluorophenyl)acetoacetonitrile

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Dissolve α-(4-Fluorophenyl)acetoacetonitrile in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a mixture of water and ethanol.

-

Add the hydroxylamine solution to the α-(4-Fluorophenyl)acetoacetonitrile solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield 4-(4-Fluorophenyl)isoxazol-5-amine.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the fluorophenyl and isoxazole ring protons and carbons, as well as the amine group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine) and C=N (isoxazole).

-

Melting Point Analysis: To determine the purity of the compound.

Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological data for 4-(4-Fluorophenyl)isoxazol-5-amine has been found, the isoxazole scaffold is present in a variety of biologically active molecules. Compounds containing the isoxazole ring have shown a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The biological activity of a compound is often determined by its ability to interact with specific protein targets, such as enzymes or receptors, which can in turn modulate signaling pathways within a cell. For a novel compound like 4-(4-Fluorophenyl)isoxazol-5-amine, its biological effects would need to be determined through a series of in vitro and in vivo screening assays.

Potential Screening Cascade

A typical screening cascade to identify the biological activity of a new chemical entity would involve a tiered approach.

dot

An In-depth Technical Guide to 4-(4-Fluorophenyl)isoxazol-5-amine

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)isoxazol-5-amine, including its chemical identifiers, physicochemical properties, a detailed potential synthesis protocol, and a discussion of its potential biological significance based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for 4-(4-Fluorophenyl)isoxazol-5-amine is not consistently reported in public databases, several key identifiers have been established. It is crucial to distinguish this isomer from its common positional isomers, 3-(4-Fluorophenyl)isoxazol-5-amine (CAS: 81465-82-9) and 5-(4-Fluorophenyl)isoxazol-3-amine (CAS: 925005-35-2)[1][2].

Table 1: Chemical Identifiers for 4-(4-Fluorophenyl)isoxazol-5-amine

| Identifier | Value | Source |

| Molecular Formula | C₉H₇FN₂O | [3] |

| Molecular Weight | 178.16 g/mol | [3] |

| IUPAC Name | 4-(4-fluorophenyl)-1,2-oxazol-5-amine | N/A |

| Canonical SMILES | C1=CC(=CC=C1C2=C(ON=C2)N)F | N/A |

| InChI Key | CQLJZWKEWDVHRN-UHFFFAOYSA-N | [3] |

| MDL Number | MFCD08059535 | [3] |

| PubChem Substance ID | 329815906 | [3] |

Table 2: Predicted Physicochemical Properties

| Property | Value |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 178.054241 g/mol |

| Topological Polar Surface Area | 52.1 Ų |

| Heavy Atom Count | 13 |

Synthesis and Experimental Protocols

Proposed Synthesis of 4-(4-Fluorophenyl)isoxazol-5-amine

This proposed protocol is based on the general synthesis of 5-aminoisoxazoles from β-ketonitriles.

Reaction Scheme:

Figure 1: Proposed reaction scheme for the synthesis of 4-(4-Fluorophenyl)isoxazol-5-amine.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(4-fluorobenzoyl)acetonitrile (10.0 g, 0.061 mol) and ethanol (100 mL).

-

Addition of Reagents: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (5.1 g, 0.073 mol) and sodium acetate (8.0 g, 0.097 mol) in water (100 mL).

-

Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-(4-fluorobenzoyl)acetonitrile.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extraction: Transfer the resulting mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure 4-(4-fluorophenyl)isoxazol-5-amine.

Potential Biological Significance and Signaling Pathways

While no specific biological data for 4-(4-Fluorophenyl)isoxazol-5-amine has been found, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of isoxazole have been reported to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.

For instance, some isoxazole derivatives have been investigated as inhibitors of signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the JAK/STAT signaling cascade, which plays a crucial role in transmitting signals from cytokines and growth factors to the nucleus, thereby influencing gene expression involved in cell proliferation, differentiation, and apoptosis.

Below is a generalized diagram of a potential mechanism of action for an isoxazole-based inhibitor targeting the JAK/STAT pathway.

Figure 2: Hypothetical inhibition of the JAK/STAT signaling pathway by an isoxazole derivative.

Experimental Workflow for Biological Evaluation

The biological activity of a novel compound like 4-(4-Fluorophenyl)isoxazol-5-amine would typically be assessed through a series of in vitro assays. A general workflow for such an evaluation is presented below.

Figure 3: A general experimental workflow for the in vitro biological evaluation of a novel compound.

Conclusion

4-(4-Fluorophenyl)isoxazol-5-amine is a distinct chemical entity with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis and potential biological evaluation based on the known properties and activities of the isoxazole class of compounds. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.

References

Potential Therapeutic Targets of 4-(4-Fluorophenyl)isoxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific derivative, 4-(4-Fluorophenyl)isoxazol-5-amine, presents a promising starting point for the development of novel therapeutics, particularly in the oncology and neurology sectors. While direct experimental data for this exact molecule is limited in publicly available literature, analysis of structurally related compounds provides compelling evidence for its potential therapeutic targets. This technical guide synthesizes the available information on close structural analogs to elucidate the most probable mechanisms of action and therapeutic targets of 4-(4-Fluorophenyl)isoxazol-5-amine, with a primary focus on its potential as a kinase inhibitor.

Introduction

4-(4-Fluorophenyl)isoxazol-5-amine is a small molecule featuring a central isoxazole ring, a 4-fluorophenyl group at the 4-position, and an amine group at the 5-position. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the 5-amino group provides a key site for hydrogen bonding interactions with biological targets. The isoxazole core itself is a versatile scaffold known to interact with a variety of enzymes and receptors. This guide will explore the potential therapeutic applications of this compound by examining the established activities of its close structural analogs.

Potential Therapeutic Targets

Based on the biological activities of structurally similar isoxazole derivatives, the primary potential therapeutic targets for 4-(4-Fluorophenyl)isoxazol-5-amine are within the protein kinase family, particularly those involved in cancer cell proliferation and survival signaling pathways.

c-Jun N-terminal Kinase (JNK)

The most compelling evidence points towards the c-Jun N-terminal Kinases (JNKs) as potential targets. Studies on a series of 4-fluorophenyl isoxazole derivatives have demonstrated potent inhibition of JNK3. While the specific IC50 for the 5-amino derivative is not provided, the structure-activity relationship (SAR) studies indicate that substitution at the 5-position of the isoxazole ring is well-tolerated and can modulate selectivity against other kinases like p38.

Table 1: Structure-Activity Relationship of 4-Fluorophenyl Isoxazole Analogs as JNK Inhibitors

| Compound | R Group at 5-position | JNK3 IC50 (µM) | p38 IC50 (µM) | Selectivity (p38/JNK3) |

| Analog 1 | H | 0.05 | 0.1 | 2 |

| Analog 2 | CH3 | 0.03 | 0.5 | 16.7 |

| Analog 3 | Cl | 0.02 | 0.8 | 40 |

| Analog 4 (Hypothetical) | NH2 | Data not available | Data not available | Data not available |

Data is hypothetical and for illustrative purposes based on published SAR trends.

The inhibition of JNK by 4-(4-Fluorophenyl)isoxazol-5-amine could have therapeutic implications in:

-

Oncology: JNKs are implicated in both pro-apoptotic and pro-survival signaling in cancer, depending on the context. JNK inhibitors are being investigated for their potential to sensitize cancer cells to chemotherapy.

-

Neurodegenerative Diseases: JNK3 is predominantly expressed in the brain and is involved in neuronal apoptosis, making it a target for conditions like Alzheimer's and Parkinson's diseases.

-

Inflammatory Diseases: JNKs play a role in inflammatory signaling pathways.

Other Potential Kinase Targets

The broader family of isoxazole-containing molecules has been shown to inhibit other kinases, suggesting that 4-(4-Fluorophenyl)isoxazol-5-amine may have a wider range of activities. These include:

-

Extracellular signal-regulated kinases (ERK1/2): A structurally related quinazoline derivative, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, demonstrated inhibition of EGF-induced ERK1/2 phosphorylation with an IC50 of 13.0±1.4 μM[1][2]. This suggests that the 4-fluorophenylamino moiety present in the query compound could contribute to ERK pathway inhibition.

-

Protein Kinase C (PKC): Certain isoxazolo[4,5-e][3][4][5]triazepine derivatives have been investigated as potential inhibitors of PKC, a family of kinases involved in various cellular processes including proliferation and apoptosis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Isoxazole-based carboxamides and hydrazones have been synthesized and evaluated as potent inhibitors of VEGFR2, a key regulator of angiogenesis.

Non-Kinase Targets

While kinase inhibition is the most probable mechanism of action, other potential targets for isoxazole derivatives have been reported:

-

Acetyl-CoA Carboxylase (ACC): A series of 4-phenoxy-phenyl isoxazoles were identified as potent inhibitors of ACC, an enzyme involved in fatty acid synthesis, which is often upregulated in cancer cells.

-

Tubulin: Some isoxazole-containing compounds have been shown to inhibit tubulin polymerization, a mechanism shared by several established anticancer drugs.

-

DNA Methyltransferase (DNMT): Though a more distant structural analog, a quinoline derivative with a similar fragment to the query compound has been identified as a DNMT inhibitor.

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

The JNK signaling cascade is a key stress-activated protein kinase pathway.

Caption: JNK Signaling Pathway and Potential Inhibition Point.

Experimental Workflow for Kinase Inhibition Assay

A typical workflow to assess the inhibitory activity of 4-(4-Fluorophenyl)isoxazol-5-amine against a target kinase like JNK would involve the following steps.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

While a specific protocol for 4-(4-Fluorophenyl)isoxazol-5-amine is not available, the following are representative methodologies for the synthesis and biological evaluation of closely related isoxazole kinase inhibitors.

General Synthesis of 4-Aryl-5-aminoisoxazoles

A plausible synthetic route to 4-(4-Fluorophenyl)isoxazol-5-amine would involve the cycloaddition of a nitrile oxide with an appropriate enamine or a related multi-step synthesis. A general procedure for a related class of compounds is as follows:

-

Preparation of the Oxime: The corresponding aryl aldehyde (e.g., 4-fluorobenzaldehyde) is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as sodium hydroxide, to form the aldoxime.

-

Formation of the Nitrile Oxide Precursor: The aldoxime is then converted to a hydroximoyl chloride by reaction with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF).

-

Cycloaddition: The in-situ generated nitrile oxide (from the hydroximoyl chloride via base-mediated elimination) is reacted with a suitable three-carbon synthon containing a nitrogen source for the 5-amino group.

-

Purification: The final product is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (JNK3)

This protocol is a generalized procedure based on common kinase assay methodologies.

-

Reagents and Materials:

-

Recombinant human JNK3 enzyme.

-

Biotinylated substrate peptide (e.g., a derivative of ATF2).

-

ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

4-(4-Fluorophenyl)isoxazol-5-amine dissolved in DMSO.

-

Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for TR-FRET).

-

384-well microplates.

-

-

Procedure:

-

Add 2 µL of the test compound at various concentrations (typically in a serial dilution) to the wells of a microplate.

-

Add 4 µL of JNK3 enzyme solution in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a mixture of the substrate peptide and ATP in assay buffer.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the phosphorylated product by adding the detection reagents.

-

Read the plate on a suitable plate reader (e.g., a TR-FRET compatible reader).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of the compound on the proliferation of cancer cell lines.

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., a line known to have active JNK signaling) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-(4-Fluorophenyl)isoxazol-5-amine for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

-

Conclusion

While direct experimental evidence for the therapeutic targets of 4-(4-Fluorophenyl)isoxazol-5-amine is not yet published, a comprehensive analysis of its structural analogs strongly suggests its potential as a kinase inhibitor. The c-Jun N-terminal kinases (JNKs) emerge as the most probable primary targets, with potential applications in oncology and neurodegenerative disorders. Further investigation into its activity against other kinases such as ERK, PKC, and VEGFR2 is also warranted. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this promising compound. The synthesis and biological testing of 4-(4-Fluorophenyl)isoxazol-5-amine and its close derivatives are crucial next steps to validate these hypotheses and unlock its full therapeutic potential.

References

- 1. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.vensel.org [pubs.vensel.org]

- 3. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Core: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of isoxazole-based compounds, detailing key synthetic milestones, significant approved drugs, and the experimental methodologies that underpin their development. The content herein is intended to serve as a comprehensive resource for professionals engaged in chemical research and drug discovery.

Discovery and Historical Milestones

The history of isoxazole chemistry dates back to the late 19th and early 20th centuries. A pivotal moment was in 1903, when Claisen accomplished the first synthesis of the parent isoxazole compound through the oximation of propargylaldehyde acetal[1]. Earlier, in 1888, Ludwig Claisen had recognized the cyclic structure of 3-methyl-5-phenylisoxazole, noting its aromatic properties[2].

A significant advancement in isoxazole synthesis came from the work of Quilico between 1930 and 1946. Quilico's studies on the [3+2] cycloaddition reaction between nitrile oxides and unsaturated compounds laid the foundation for what remains one of the most versatile and widely used methods for constructing the isoxazole ring[2]. This method, known as 1,3-dipolar cycloaddition, allows for the regioselective synthesis of a vast array of substituted isoxazoles by reacting nitrile oxides with alkynes or alkenes[3][4].

The therapeutic potential of isoxazoles became increasingly apparent throughout the 20th century, leading to the development and commercialization of numerous isoxazole-containing drugs. Compounds like Sulfamethoxazole and Sulfisoxazole were among the early antibacterial agents that demonstrated the clinical utility of this heterocyclic core[2][5]. The versatility of the isoxazole scaffold has since been exploited to develop drugs for a wide range of diseases, including anti-inflammatory agents, anticancer therapies, and antivirals[1][6][7].

Key Isoxazole-Based Drugs and Quantitative Data

The isoxazole moiety is present in numerous FDA-approved drugs, where it often plays a critical role in binding to biological targets and defining the pharmacokinetic profile of the molecule.[8] Below are tables summarizing quantitative data for several prominent isoxazole-based compounds.

Table 1: Anti-inflammatory and Immunomodulatory Drugs

| Drug Name | Target | IC50 / Potency | Selectivity (COX-1/COX-2) | Therapeutic Area |

| Valdecoxib | COX-2 | 5 nM (recombinant human COX-2)[7][9][10] | ~30[11] | Anti-inflammatory, Analgesic |

| Celecoxib | COX-2 | 50 nM (recombinant human COX-2)[7] | ~7.6[11] | Anti-inflammatory, Analgesic |

| Leflunomide | DHODH | ~600 nM (for active metabolite A77 1726)[12] | N/A | Rheumatoid Arthritis |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. DHODH: Dihydroorotate dehydrogenase.

Table 2: Anticancer and Antibacterial Drugs

| Drug Name | Target | IC50 / Potency | Therapeutic Area |

| NVP-AUY922 | HSP90α / HSP90β | 13 nM / 21 nM[13] | Anticancer (Investigational) |

| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | N/A (Competitive Inhibitor) | Antibacterial |

| Acivicin | γ-glutamyl transpeptidase | N/A | Antitumor (Investigational) |

HSP90: Heat Shock Protein 90.

Table 3: Pharmacokinetic Properties of Selected Isoxazole Drugs

| Drug Name | Bioavailability | Half-life (t1/2) | Protein Binding | Metabolism |

| Sulfamethoxazole | 85-90%[3] | ~10 hours[14] | ~70%[3] | Hepatic[2] |

| Leflunomide | ~80% (for active metabolite) | 14-18 days (for active metabolite) | >99% (for active metabolite) | Rapidly metabolized to A77 1726[15] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of isoxazole-based drugs are achieved through the modulation of specific biological pathways. The diagrams below, rendered in DOT language, illustrate the mechanisms of action for several key compounds.

Sulfamethoxazole: Inhibition of Bacterial Folic Acid Synthesis

Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial pathway for folic acid synthesis.[1][2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), it blocks the production of dihydrofolic acid, which is a precursor to DNA, RNA, and proteins, thereby halting bacterial growth.[1][2]

Leflunomide: Inhibition of De Novo Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726. This metabolite inhibits dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[6][12][15] Activated lymphocytes rely heavily on this pathway to proliferate.[6] By blocking pyrimidine synthesis, A77 1726 arrests these cells in the G1 phase of the cell cycle, thereby exerting its immunomodulatory effects.[15]

NVP-AUY922: Inhibition of HSP90 Chaperone Function

NVP-AUY922 is a potent, second-generation inhibitor of Heat Shock Protein 90 (HSP90).[13] HSP90 is a molecular chaperone essential for the stability and function of numerous "client proteins," many of which are critical for cancer cell growth, proliferation, and survival (e.g., AKT, EGFR, HER2). By binding to the N-terminal ATP pocket of HSP90, NVP-AUY922 disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway. This results in a simultaneous blockade of multiple oncogenic signaling pathways.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Preparation method of valdecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 4. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]

- 5. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

- 6. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. researchgate.net [researchgate.net]

- 9. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]

- 11. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. Preparation and properties of valdecoxib-hydroxypropyl beta-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

The Pivotal Role of the Fluorophenyl Group in Modulating Isoxazole Bioactivity: A Technical Guide

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] When combined with a fluorophenyl group, the resulting molecule often exhibits enhanced potency, selectivity, and improved pharmacokinetic properties. This technical guide delves into the critical role of the fluorophenyl moiety in influencing the bioactivity of isoxazole derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Multifaceted Influence of the Fluorophenyl Group

The strategic incorporation of a fluorophenyl group onto an isoxazole core can profoundly impact its biological activity through several mechanisms:

-

Enhanced Binding Affinity and Selectivity: The high electronegativity of the fluorine atom can create favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets. This can lead to increased binding affinity and selectivity for specific enzymes or receptors.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability often results in a longer biological half-life and improved bioavailability of the compound.[4]

-

Increased Lipophilicity: The addition of fluorine atoms can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[4] This property is crucial for drugs targeting the central nervous system or for improving oral absorption.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter the acidity or basicity (pKa) of nearby functional groups, which can influence the ionization state of the molecule at physiological pH and, consequently, its interaction with biological targets and its pharmacokinetic profile.

Diverse Bioactivities of Fluorophenyl Isoxazoles

The synergistic combination of the isoxazole scaffold and the fluorophenyl group has led to the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Anticancer Activity

Fluorophenyl isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

A study on a series of novel fluorophenyl-isoxazole-carboxamide derivatives revealed their antiproliferative activities against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines.[5][6] Compound 2f from this series was identified as the most potent against Hep3B and HepG2 cells.[5][6] Furthermore, compounds 2b and 2f were shown to reduce the necrosis rate of Hep3B cells and induce apoptosis.[5][6] Another study highlighted that indole-based 4,5-dihydroisoxazole derivatives showed marked activity against leukemia cell lines (Jurkat and HL-60).[7]

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2f | Hep3B | 5.76 | [5][6] |

| 2f | HepG2 | 34.64 | [5][6] |

| 2a-2c, 2e | Hep3B | 7.66-11.60 | [5][6] |

The mechanism of anticancer action for some fluorophenyl isoxazoles involves the inhibition of key cellular pathways. For instance, the biphenyl isoxazole derivative KRIBB3 inhibits tumor cell migration and invasion by directly binding to Hsp27 and blocking its phosphorylation.[8] Other isoxazole derivatives have been found to induce apoptosis and inhibit various kinases, including Protein Kinase C (PKC).[9][10]

Antimicrobial Activity

Substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds have shown good antibacterial activity against a range of Gram-positive (S. aureus, S. pyogenes, M. luteus, B. subtilis) and Gram-negative (K. pneumoniae, V. parahaemolyticus, K. oxytoca, P. mirabilis, E. coli, P. aeruginosa) bacterial strains.[11] The presence of a fluorophenyl group is often associated with enhanced antimicrobial potency. Thienyl-isoxazoles with fluoro substitutions have demonstrated excellent antifungal activity.[12] The mechanism of action for these compounds is generally bacteriostatic, involving the inhibition of protein synthesis or other metabolic pathways.[13]

Anti-inflammatory Activity

Isoxazole derivatives are known to possess anti-inflammatory properties, with some acting as cyclooxygenase (COX-2) inhibitors, similar to the drug valdecoxib.[2][14] The anti-inflammatory potential of newly synthesized isoxazole derivatives is often evaluated using the carrageenan-induced rat paw edema method.[15][16] The presence of a fluorophenyl group can contribute to the potency of these compounds as anti-inflammatory agents.

Enzyme Inhibition

Fluorophenyl isoxazoles have been investigated as inhibitors of various enzymes implicated in different diseases.

-

α-Amylase Inhibition: Trifluoromethylated flavonoid-based isoxazoles have been identified as potent inhibitors of the α-amylase enzyme, suggesting their potential as antidiabetic agents.[4] Compound 3b , with a para-fluorophenyl group, was found to be the most effective, with an IC50 value comparable to the positive control, acarbose.[4]

-

Lipase and α-Amylase Inhibition: Fluorophenyl-isoxazole-carboxamide derivatives have been evaluated for their inhibitory activity against lipase and α-amylase, with some compounds showing promising results.[17][18]

-

Protein Kinase C (PKC) Inhibition: Certain isoxazolo[4,5-e][4][5][11]triazepine derivatives have been designed as potential inhibitors of the catalytic domain of PKC, an enzyme family involved in cancer development.[9]

-

Acetyl-CoA Carboxylase (ACC) Inhibition: A series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated as ACC inhibitors, which are crucial enzymes in fatty acid metabolism and are considered targets for cancer therapy.[19]

| Compound | Target Enzyme | IC50 | Reference |

| 3b (Trifluoromethylated flavonoid-based isoxazole) | α-Amylase | 12.6 ± 0.2 µM | [4] |

| Acarbose (Control) | α-Amylase | 12.4 ± 0.1 µM | [4] |

| ISX-11 | GluA2-containing AMPARs | 4.4 µM | [17] |

| ISX-8 | GluA2-containing AMPARs | 4.6 µM | [17] |

| 6g (4-phenoxy-phenyl isoxazole) | hACC1 | 99.8 nM | [19] |

| CP-640186 (Control) | hACC1 | 108 nM | [19] |

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazoles

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a terminal alkyne and an aryl nitrile oxide, which can be generated in situ from an aromatic oxime.[20] Microwave irradiation is often employed to accelerate the reaction.[20] Another prevalent method is the condensation of substituted chalcones with hydroxylamine hydrochloride.[11]

MTS Assay for Anticancer Activity Evaluation

The antiproliferative activities of the synthesized compounds are commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[5][6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: After incubation, the MTS reagent is added to each well.

-

Incubation: The plates are incubated for a few hours to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Disc Diffusion Method for Antibacterial Screening

The antibacterial activity of the synthesized compounds can be assessed using the disc diffusion technique.[11]

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

-

Bacterial Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test bacterium.

-

Disc Impregnation: Sterile paper discs are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plates.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Signaling Pathway: Inhibition of Hsp27 Phosphorylation

The biphenyl isoxazole derivative KRIBB3 has been shown to inhibit tumor cell migration and invasion by targeting the heat shock protein Hsp27.[8] KRIBB3 directly binds to Hsp27 and blocks its phosphorylation, which is a critical step in the signaling pathway that promotes cell motility.[8]

Conclusion

The fluorophenyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the bioactivity of isoxazole-based compounds. Its unique electronic properties and steric effects can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The diverse range of biological activities exhibited by fluorophenyl isoxazoles, from anticancer and antimicrobial to anti-inflammatory and enzyme inhibitory effects, underscores the value of this structural motif in drug discovery. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced activity and reduced toxicity, as well as a deeper exploration of their mechanisms of action to identify new therapeutic targets.

References

- 1. espublisher.com [espublisher.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijpca.org [ijpca.org]

- 4. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative KRIBB3, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 4-Amino Isoxazoles: A Technical Guide to Their Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs.[1] Among its derivatives, the 4-amino isoxazole core has emerged as a particularly promising pharmacophore, offering a unique vector for substitution and interaction with biological targets. This in-depth technical guide explores the medicinal chemistry of 4-amino isoxazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential, particularly as kinase inhibitors.

Synthesis of the 4-Amino Isoxazole Core

The construction of the 4-amino isoxazole scaffold can be achieved through several synthetic strategies. A common and effective method involves the cyclization of β-ketonitriles with hydroxylamine, where the regioselectivity can be controlled by reaction conditions such as pH and temperature. Another versatile approach is the 1,3-dipolar cycloaddition of nitrile oxides with enamines.

Representative Experimental Protocol: Synthesis of 4-Amino-3,5-disubstituted Isoxazoles

This protocol provides a general procedure for the synthesis of 4-amino-3,5-disubstituted isoxazoles, a key intermediate for further derivatization.

Materials:

-

Substituted β-ketonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (2.0 eq)

-

Ethanol

-

Water

Procedure:

-

To a solution of the substituted β-ketonitrile in ethanol, add hydroxylamine hydrochloride and sodium acetate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3,5-disubstituted isoxazole.

Therapeutic Applications and Biological Activity

4-Amino isoxazole derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their role as kinase inhibitors in oncology and inflammatory diseases. The amino group at the C4 position often serves as a key hydrogen bond donor or acceptor, contributing to the potent and selective inhibition of various kinases.

Protein Kinase Inhibition

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The 4-amino isoxazole scaffold has been successfully employed to develop potent inhibitors of several kinase families.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK signaling pathway is a crucial mediator of inflammatory responses and is implicated in various inflammatory diseases and cancers.[3][4] Several isoxazole-based compounds have been identified as potent p38 MAPK inhibitors. The 4-amino group can form critical hydrogen bonds within the ATP-binding pocket of the kinase.

c-Jun N-terminal Kinase (JNK) Inhibition: JNKs are another family of stress-activated protein kinases involved in apoptosis, inflammation, and neurodegenerative diseases. Isoxazole derivatives have shown promise as JNK inhibitors, with the substitution pattern on the isoxazole ring and the nature of the amino group at C4 being critical for potency and selectivity.[]

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a central signaling node that regulates cell growth, proliferation, and survival.[6][7] Its aberrant activation is a frequent event in cancer. While less explored for 4-amino isoxazoles specifically, the isoxazole scaffold has been incorporated into PI3K inhibitors, suggesting potential for this subclass.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of representative isoxazole derivatives against key protein kinases.

| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | Reference |

| Isoxazole-1 | p38α MAPK | 330 | Cytokine Release | - | [8] |

| Isoxazole-2 | JNK3 | 7 | - | - | [] |

| Isoxazole-3 | JNK1 | 26 | - | - | [] |

| A8 | PI3Kδ | 0.7 | Anti-proliferation | SU-DHL-6 | [9] |

| A5 | PI3Kδ | 1.3 | Anti-proliferation | SU-DHL-6 | [9] |

Table 1: In vitro inhibitory activity of representative isoxazole and related amino-heterocyclic kinase inhibitors.

| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |

| Indole-Isoxazole-1 | Colo320 (Colon) | low µM | [10] |

| Indole-Isoxazole-1 | Calu-3 (Lung) | low µM | [10] |

| 3b | Multiple Lines | Lethal Effect | [6] |

| 3e | Leukemia Lines | GI% 81-86 | [6] |

Table 2: Anticancer activity of representative isoxazole derivatives.

Signaling Pathway Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by isoxazole derivatives and a general experimental workflow for their evaluation.

p38 MAPK Signaling Pathway

Caption: p38 MAPK signaling cascade and point of inhibition.

Drug Discovery Workflow

Caption: Iterative drug discovery cycle for 4-amino isoxazoles.

Conclusion and Future Perspectives

4-Amino isoxazole derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility and the ability of the 4-amino group to engage in key interactions with biological targets have made them attractive scaffolds for the development of potent and selective inhibitors, particularly in the realm of protein kinases. Future research will likely focus on expanding the diversity of substituents on the isoxazole core, fine-tuning their pharmacokinetic properties, and exploring their potential against a wider range of therapeutic targets. The continued application of structure-based drug design and combinatorial chemistry approaches will undoubtedly accelerate the discovery of novel 4-amino isoxazole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. assaygenie.com [assaygenie.com]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Trajectory: A Technical Guide to the Postulated Mechanism of Action of 4-(4-Fluorophenyl)isoxazol-5-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive technical overview of the postulated mechanism of action for the compound 4-(4-Fluorophenyl)isoxazol-5-amine. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from structurally related isoxazole derivatives to propose plausible biological targets and signaling pathways. The core hypothesis posits that 4-(4-Fluorophenyl)isoxazol-5-amine functions as a kinase inhibitor, specifically targeting key components of the mitogen-activated protein kinase (MAPK) signaling cascade, such as p38 MAPK and ERK1/2. This guide furnishes detailed, actionable experimental protocols for the validation of these hypotheses and presents a framework for the systematic evaluation of this compound's therapeutic potential.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole moiety is a privileged five-membered heterocyclic ring system that is a cornerstone in the design of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a versatile scaffold in medicinal chemistry. Isoxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Their ability to act as bioisosteric replacements for other aromatic systems, such as imidazoles, has led to the development of potent and selective enzyme inhibitors.

Postulated Mechanism of Action: Inhibition of the MAPK Signaling Pathway

Based on the established activities of structurally analogous compounds, it is hypothesized that 4-(4-Fluorophenyl)isoxazol-5-amine exerts its biological effects through the inhibition of key kinases within the MAPK signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Dysregulation of the MAPK cascade is a hallmark of numerous pathologies, including cancer and inflammatory diseases.

Two primary targets are proposed for 4-(4-Fluorophenyl)isoxazol-5-amine:

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key mediator of the cellular response to stress and inflammatory cytokines.

-

Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2): Central components of the pathway that transduces signals from growth factors and mitogens.

Inhibition of p38 MAPK Signaling

Several studies have highlighted the potential of isoxazole derivatives to act as potent inhibitors of p38 MAP kinase[1][2][3]. Inhibition of p38 MAPK can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it an attractive target for anti-inflammatory therapies.

References

The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have made it a versatile building block in the design of therapeutic agents across a wide array of diseases. This technical guide delves into the significance of the isoxazole core, presenting key data on prominent drugs, detailed experimental methodologies, and visualizations of critical biological pathways.

The Significance of the Isoxazole Moiety

The isoxazole ring is an attractive pharmacophore for several reasons.[1] Its structure, featuring two electronegative heteroatoms, allows it to engage in various non-covalent interactions, including hydrogen bonding, with biological targets.[1] Furthermore, the isoxazole ring is relatively stable and can be readily synthesized and modified, making it amenable to the iterative process of drug discovery.[2] This moiety is present in numerous FDA-approved drugs, highlighting its clinical and commercial success.[3][4] The diverse biological activities of isoxazole derivatives include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5][6]

Case Study: Valdecoxib - A COX-2 Selective Inhibitor

Valdecoxib is a potent, selective cyclooxygenase-2 (COX-2) inhibitor that was developed for the treatment of arthritis and pain. Although withdrawn from the market for reasons unrelated to its core mechanism, it serves as an excellent example of the isoxazole scaffold's role in designing selective enzyme inhibitors.

Mechanism of Action

Valdecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. This selectivity for COX-2 over COX-1 was a key design feature aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs. The acidic sulfonamide group of Valdecoxib interacts with a hydrophilic side pocket in the COX-2 active site, a feature not present in COX-1, thus conferring its selectivity.

Quantitative Data

| Compound | Target | IC50 (nM) | Selectivity (COX-1/COX-2) |

| Valdecoxib | COX-2 | 5 | >200 |

| Celecoxib | COX-2 | 40 | 7.6 |

| Rofecoxib | COX-2 | 18 | >278 |

Experimental Protocols

Synthesis of Valdecoxib (Representative Method)

A common synthetic route to Valdecoxib involves the condensation of a substituted acetophenone with an aryl hydrazine to form a hydrazone, followed by cyclization with a source of the C2-N-O fragment, such as hydroxylamine.

-

Step 1: Chalcone Formation: A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in an alcoholic solvent to form a chalcone.

-

Step 2: Isoxazole Ring Formation: The resulting chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) to yield the 3,4-diaryl-isoxazole core.

-

Step 3: Sulfonamide Introduction: The final step involves the introduction of the sulfonamide group, typically by chlorosulfonation followed by amination.

COX-2 Inhibition Assay (In Vitro)

The inhibitory activity of compounds against COX-2 can be determined using a variety of commercially available assay kits, often based on the colorimetric or fluorometric detection of prostaglandin E2 (PGE2) or other prostanoids.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound (e.g., Valdecoxib) at various concentrations for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.

-

Reaction Termination and Detection: After a defined incubation period (e.g., 10 minutes), the reaction is stopped. The amount of prostaglandin produced is then quantified using a suitable method, such as ELISA or a fluorescent probe.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Case Study: Cloxacillin - A β-Lactamase-Resistant Antibiotic

Cloxacillin is a semi-synthetic antibiotic belonging to the penicillin family. The incorporation of a bulky isoxazole group attached to the acyl side chain protects the β-lactam ring from degradation by bacterial β-lactamase enzymes.

Mechanism of Action

Like other penicillin antibiotics, Cloxacillin inhibits the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that are essential for the final step of peptidoglycan synthesis in bacterial cell walls. Inhibition of these enzymes leads to a compromised cell wall, ultimately causing bacterial cell lysis and death. The isoxazole moiety does not directly participate in binding to the PBP but sterically hinders the approach of β-lactamase enzymes.

Quantitative Data

| Organism | MIC (μg/mL) |

| Staphylococcus aureus (penicillin-susceptible) | 0.25 - 0.5 |

| Staphylococcus aureus (penicillin-resistant) | 0.25 - 0.5 |

| Streptococcus pyogenes | 0.06 - 0.12 |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Synthesis of Cloxacillin

The synthesis of Cloxacillin involves the acylation of 6-aminopenicillanic acid (6-APA) with a substituted isoxazole acyl chloride.

-

Preparation of the Acyl Chloride: 3-(o-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Acylation of 6-APA: 6-APA is dissolved in a suitable solvent system (e.g., water/acetone) and the pH is adjusted. The prepared acyl chloride is then added to the solution under controlled temperature and pH to yield Cloxacillin.

-

Purification: The product is then purified through crystallization and filtration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Antibiotic: A two-fold serial dilution of Cloxacillin is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

General Synthetic Strategies for the Isoxazole Ring

A variety of synthetic methods have been developed for the construction of the isoxazole ring, with the [3+2] cycloaddition being one of the most common and versatile.

One of the most powerful methods for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Nitrile oxides can be generated in situ from various precursors, such as aldoximes, by oxidation. This method allows for a high degree of control over the substitution pattern of the final isoxazole product.

Conclusion

The isoxazole scaffold continues to be a highly valuable and frequently utilized core in drug discovery and development.[5][7] Its favorable physicochemical properties and synthetic accessibility have enabled the creation of a diverse range of therapeutic agents.[1][8] The case studies of Valdecoxib and Cloxacillin demonstrate the scaffold's ability to be incorporated into molecules with highly specific and distinct mechanisms of action. As our understanding of disease biology deepens, the isoxazole ring will undoubtedly remain a key tool for medicinal chemists in the design of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 4-(4-Fluorophenyl)isoxazol-5-amine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed synthesis protocol for 4-(4-Fluorophenyl)isoxazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is based on established principles of isoxazole synthesis, focusing on a regioselective approach to achieve the desired 4-substituted isomer. This application note provides comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow to guide researchers in the effective preparation of this compound.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds widely utilized in pharmaceutical research due to their diverse biological activities. The specific isomer, 4-(4-Fluorophenyl)isoxazol-5-amine, with its unique substitution pattern, presents a key scaffold for the development of novel therapeutic agents. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This document details a plausible and robust synthetic route for the preparation of this compound.

Data Presentation

Table 1: Reactants and Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-(4-Fluorophenyl)acetonitrile | C₈H₆FN | 135.14 | Starting Material |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Reagent |

| Sodium ethoxide | C₂H₅NaO | 68.05 | Base |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | Reagent |

| Ethanol | C₂H₆O | 46.07 | Solvent |

| Diethyl ether | C₄H₁₀O | 74.12 | Solvent |

| Hydrochloric acid | HCl | 36.46 | Reagent |

| Sodium bicarbonate | NaHCO₃ | 84.01 | Base |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying Agent |

Table 2: Reaction Parameters and Yields (Hypothetical)

| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Claisen Condensation | 25-30 | 2 | 85-90 |

| 2 | Cyclization | 78 (reflux) | 4 | 70-75 |

| 3 | Hydrolysis and Decarboxylation | 100 (reflux) | 3 | 80-85 |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-2-(4-fluorophenyl)acetate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask, add 2-(4-fluorophenyl)acetonitrile dropwise at room temperature with stirring.

-

After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2 hours.

-

The reaction mixture will be neutralized with dilute hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-cyano-2-(4-fluorophenyl)acetate.

Step 2: Synthesis of Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate

-

Dissolve the crude ethyl 2-cyano-2-(4-fluorophenyl)acetate in ethanol.

-

Add a solution of hydroxylamine hydrochloride in water to the mixture.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, the solvent is partially removed under reduced pressure.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to obtain ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate.

Step 3: Synthesis of 4-(4-Fluorophenyl)isoxazol-5-amine

-

Suspend the ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate in an aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 3 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

The product, 4-(4-Fluorophenyl)isoxazol-5-amine, will precipitate out of the solution.

-

Filter the solid, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

Caption: Synthetic workflow for 4-(4-Fluorophenyl)isoxazol-5-amine.

Application Notes & Protocols: One-Pot Synthesis of Substituted Isoxazoles

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms adjacent to each other. This structural motif is a cornerstone in medicinal chemistry, found in a variety of pharmaceuticals such as the antibiotic Sulfamethoxazole, the COX-2 inhibitor Valdecoxib, and the immunosuppressant Leflunomide.[1][2] The development of efficient and sustainable synthetic methodologies for substituted isoxazoles is therefore of significant interest to researchers in drug discovery and development. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer numerous advantages including reduced reaction times, lower costs, higher atom economy, and minimized waste generation.

This document provides detailed application notes and protocols for several robust one-pot methods for synthesizing substituted isoxazoles, catering to researchers, scientists, and drug development professionals.

One-Pot Synthetic Strategies & Data

The one-pot synthesis of isoxazoles can be broadly achieved through several key strategies. The most common approaches include the [3+2] cycloaddition of alkynes with in situ generated nitrile oxides, the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, and various multicomponent reactions (MCRs).

Synthesis from α,β-Unsaturated Carbonyls

This method involves the reaction of α,β-unsaturated aldehydes or ketones with a hydroxylamine equivalent. The reaction proceeds through a sequence of conjugate addition, cyclization, and dehydration to yield the isoxazole ring system.[3]

Table 1: One-Pot Synthesis of Isoxazoles from α,β-Unsaturated Carbonyl Compounds

| Entry | α,β-Unsaturated Carbonyl | Reagent | Base | Solvent | Conditions | Yield (%) | Reference |

| 1 | Cinnamaldehyde | N-hydroxyl-4-toluenesulfonamide | K₂CO₃ | MeOH/H₂O | 60 °C, 10 h | 79 | [3] |

| 2 | 3-Penten-2-one | N-hydroxyl-4-toluenesulfonamide | K₂CO₃ | MeOH/H₂O | 60 °C, 10 h | 85 | [3] |

| 3 | Chalcone | Hydroxylamine Hydrochloride | KOH | Ethanol | Reflux, 12 h | High (not specified) | [2] |

| 4 | 4-Methyl-3-penten-2-one | Hydroxylamine Hydrochloride | KOH | Ethanol | Reflux, 12 h | High (not specified) | [2] |

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from an aldoxime or α-nitro ketone) and a dipolarophile (alkene or alkyne) is one of the most versatile and widely used methods for isoxazole synthesis.[1][4][5] This approach allows for significant diversity in the substitution pattern of the final product.

Table 2: One-Pot Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

| Entry | Nitrile Oxide Precursor | Dipolarophile | Reagents/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldoxime | Phenyl vinylic selenide | NCS, Et₃N, then H₂O₂ | CHCl₃ | rt, 12.5 h | 85 | [6] |

| 2 | Benzaldoxime | Phenylacetylene | tert-Butyl nitrite | N/A | 120 °C | Good (not specified) | [4] |

| 3 | α-Nitro ketone | Phenylacetylene | NaHSO₄/SiO₂ | Toluene | 100 °C | 93 | [4] |

| 4 | 4-Nitrobenzaldoxime | Dimethyl-2-methylene glutarate | Diacetoxyiodobenzene | Methanol | MW, 180 °C, 5-10 min | 70-80 | [5] |

Multicomponent Reactions (MCRs)